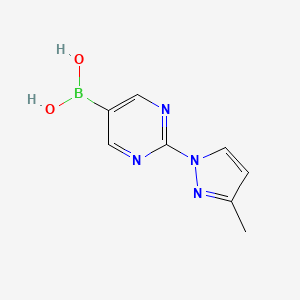
(2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the formation of the pyrimidine ring through a condensation reaction. The boronic acid group can be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of more efficient catalysts and reagents for the borylation step .
Análisis De Reacciones Químicas
Types of Reactions: (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: The pyrazole and pyrimidine rings can undergo reduction reactions under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like K2CO3.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Reduced pyrazole or pyrimidine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the efficient synthesis of various active ingredients .
Mecanismo De Acción
The mechanism of action of (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain serine or threonine residues in their active sites. The boronic acid group forms a tetrahedral boronate complex with the hydroxyl groups of the enzyme, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
- (2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- (2-(3-Phenyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- (2-(3-Methyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine)
Uniqueness: (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings. This specific arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C8H9BN4O2 |
|---|---|
Peso molecular |
204.00 g/mol |
Nombre IUPAC |
[2-(3-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-2-3-13(12-6)8-10-4-7(5-11-8)9(14)15/h2-5,14-15H,1H3 |
Clave InChI |
NURCPBGAQQPMAG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)N2C=CC(=N2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




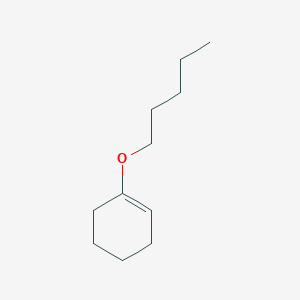
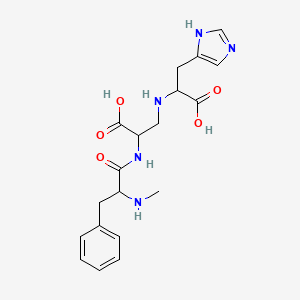

![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)

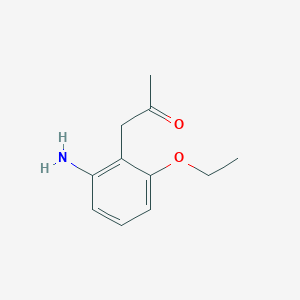
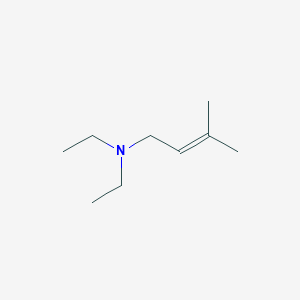



![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)

